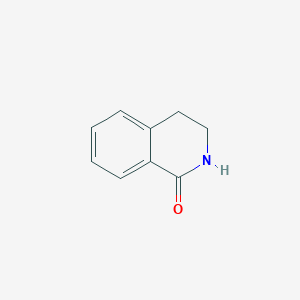
Phenothiazine, 10-acetyl-, 5-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenothiazine, 10-acetyl-, 5-oxide is a derivative of phenothiazine, a well-known heterocyclic compound containing nitrogen and sulfur atoms Phenothiazine derivatives are widely recognized for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenothiazine, 10-acetyl-, 5-oxide typically involves the oxidation of phenothiazine derivatives. One common method is the hydrogen peroxide oxidation of phenothiazine derivatives in the presence of acetic acid. The reaction is carried out at room temperature, followed by acidification to yield the desired product with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Phenothiazine, 10-acetyl-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides.
Reduction: Reduction reactions can convert the oxide group back to the parent phenothiazine derivative.
Substitution: Electrophilic substitution reactions can occur at the nitrogen and sulfur atoms, as well as at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenation reagents, electrophiles, and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Higher oxides of phenothiazine derivatives.
Reduction: Parent phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Phenothiazine, 10-acetyl-, 5-oxide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: In aqueous solutions, it acts as an excellent antioxidant by scavenging free radicals such as hydroxyl and hydroperoxyl radicals.
Prooxidant Activity: In lipid media, it behaves as a prooxidant due to the formation of phenothiazinyl radicals, which are stable and toxic to biological systems.
Molecular Targets: The compound interacts with cellular components, potentially affecting enzyme activities and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Phenothiazine, 5-oxide
- Phenothiazine, 10-acetyl-
- Phenothiazine, 5,5-dioxide
Eigenschaften
IUPAC Name |
1-(5-oxophenothiazin-10-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-10(16)15-11-6-2-4-8-13(11)18(17)14-9-5-3-7-12(14)15/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLYHEJOJMRRFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2S(=O)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277364 |
Source


|
| Record name | Phenothiazine, 10-acetyl-, 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217-37-4 |
Source


|
| Record name | Phenothiazine, 5-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenothiazine, 10-acetyl-, 5-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)


